4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine
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Overview
Description
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of pharmacological properties and are commonly used in the development of therapeutic drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves the reaction of 3-methoxyphenylpiperazine with a suitable pyrimidine derivative under specific reaction conditions. One common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and a secondary amine to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The starting materials are often commercially available or can be synthesized in-house. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography . The overall yield of the synthesis process can vary depending on the specific reaction conditions and the scale of production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, which play a role in regulating mood and behavior . By modulating the activity of these receptors, the compound can exert its therapeutic effects. Additionally, it may interact with enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)
- 5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride
Uniqueness
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C17H22N4O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C17H22N4O/c1-13-14(2)18-12-19-17(13)21-9-7-20(8-10-21)15-5-4-6-16(11-15)22-3/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
VZHHMDDJPVQVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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